Urdamycin B is a natural product found in Streptomyces fradiae with data available.
Urdamycin B
CAS No.: 104542-46-3
Cat. No.: VC20753494
Molecular Formula: C37H44O13
Molecular Weight: 696.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 104542-46-3 |
---|---|
Molecular Formula | C37H44O13 |
Molecular Weight | 696.7 g/mol |
IUPAC Name | (3R)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,8-dihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione |
Standard InChI | InChI=1S/C37H44O13/c1-15-24(49-28-11-22(38)32(40)16(2)48-28)9-10-27(47-15)50-26-12-25(46-17(3)33(26)41)19-7-8-21-31(34(19)42)36(44)20-6-5-18-13-37(4,45)14-23(39)29(18)30(20)35(21)43/h5-8,15-17,22,24-28,32-33,38,40-42,45H,9-14H2,1-4H3/t15-,16+,17+,22+,24-,25+,26+,27-,28-,32+,33+,37+/m0/s1 |
Standard InChI Key | RVYIFZVNJLDNAV-VSYBRGMMSA-N |
Isomeric SMILES | C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5C(=O)C[C@](C6)(C)O)O)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O |
SMILES | CC1C(CCC(O1)OC2CC(OC(C2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5C(=O)CC(C6)(C)O)O)OC7CC(C(C(O7)C)O)O |
Canonical SMILES | CC1C(CCC(O1)OC2CC(OC(C2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5C(=O)CC(C6)(C)O)O)OC7CC(C(C(O7)C)O)O |
Introduction
Chemical Structure and Properties
Urdamycin B exhibits a complex molecular structure characterized by a polycyclic ring system typical of angucycline antibiotics. The molecular formula of Urdamycin B is C₃₇H₄₄O₁₃, indicating its complex nature . The compound's structure includes multiple fused rings and glycosidic moieties that contribute to its biological activities.
The structural features of Urdamycin B include:
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A tetracyclic benz[a]anthracene-type aglycone core
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Specific glycosylation pattern with distinct sugar moieties
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Multiple functional groups including hydroxyl and keto groups
The specific stereochemistry of Urdamycin B is critical to its biological function. The compound contains several stereogenic centers that must be maintained in the correct configuration for optimal activity. The InChI representation of Urdamycin B is:
InChI=1S/C37H44O13/c1-15-24(49-28-11-22(38)32(40)16(2)48-28)9-10-27(47-15)50-26-12-25(46-17(3)33(26)41)19-7-8-21-31(34(19)42)36(44)20-6-5-18-13-37(4,45)14-23(39)29(18)30(20)35(21)43/h5-8,15-17,22,24-28,32-33,38,40-42,45H,9-14H2,1-4H3/t15-,16+,17+,22+,24-,25+,26+,27-,28-,32+,33+,37+/m0/s1
This complex structure underscores the intricate biosynthetic pathways involved in producing this compound and highlights the challenges associated with its synthetic production.
Biosynthesis and Production
Biosynthetic Pathway
The biosynthesis of Urdamycin B involves a series of enzymatic processes within Streptomyces fradiae. The primary pathway utilizes type II polyketide synthases (PKSs) that facilitate sequential condensation of starter units with extender units. This process is followed by reduction, cyclization, aromatization, and tailoring reactions to produce the final compound.
The biosynthetic gene cluster responsible for Urdamycin B production has been studied, with several key genes identified:
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The urdGT genes are involved in glycosylation steps
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The urdM gene plays a role in the formation of the tetracyclic core
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The urdQ and urdR genes are implicated in sugar biosynthesis
Mutations in these genes can alter the production profile of the organism. For instance, research has shown that inactivation of urdQ prevents the mutant strain from producing L-rhodinose, resulting in the accumulation of urdamycinone B instead of Urdamycin B .
Industrial Production Methods
The industrial production of Urdamycin B typically involves fermentation of Streptomyces fradiae under controlled conditions. Following fermentation, the compound is extracted from the broth using organic solvents and purified through various chromatographic techniques.
Recent research has explored genetic engineering approaches to enhance the production of Urdamycin B and related compounds. Table 1 illustrates how genetic modifications affect the production of various urdamycin derivatives:
Mutated gene | Expressed gene | Main product produced by the recombinant strain |
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urdR | – | Urdamycin M |
urdQ | – | Urdamycinone B |
urdR and urdQ | – | Urdamycin X |
urdR and urdQ | urdQ | Urdamycin M |
urdR and urdQ | urdR | Urdamycinone B |
urdR and urdQ | lanQ and lanR | Urdamycin A and Urdamycin B |
urdR and urdQ | oleL and oleU | Urdamycin I and Urdamycin J |
urdGT1a, urdGT1b, urdGT1c and urdGT2 | – | Urdamycin I and Urdamycin J |
urdM | – | Rabelomycin and Urdamycin L |
Table 1: Effect of gene mutations on urdamycin derivative production .
This data demonstrates the potential for manipulating biosynthetic pathways to enhance the production of Urdamycin B and related compounds for pharmaceutical applications.
Biological Activities
Antibacterial Properties
Urdamycin B exhibits significant antibacterial activities, particularly against Gram-positive bacteria. Research has evaluated its efficacy against various bacterial strains, with notable effectiveness against Bacillus subtilis and Staphylococcus aureus .
A study compared the minimum inhibitory concentration (MIC) values of Urdamycin B against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
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Bacillus subtilis | 8.0 μg/mL |
Staphylococcus aureus | 16.0 μg/mL |
Enterococcus faecalis | 32.0 μg/mL |
Table 2: Antibacterial activity of Urdamycin B against Gram-positive bacteria .
These results indicate that Urdamycin B is particularly effective against Bacillus subtilis, showing potential for development as an antibacterial agent in clinical settings. The compound's selective activity against Gram-positive bacteria suggests specificity in its mechanism of action.
Anticancer Properties
Beyond its antibacterial activities, Urdamycin B has demonstrated significant cytotoxic effects against various cancer cell lines. Research has evaluated its potential as an anticancer agent through in vitro studies.
Recent investigations have shown that Urdamycin B exhibits cytotoxicity against multiple cancer cell lines, including prostate (PC-3), lung (NCI-H23), colon (HCT-15), stomach (NUGC-3), renal (ACHN), and breast (MDA-MB-231) cancer cells . The compound demonstrated GI₅₀ values (concentration required to inhibit growth by 50%) ranging from 0.019 to 0.104 μM, indicating potent anticancer activity .
These findings suggest that Urdamycin B may serve as a promising lead compound for anticancer drug development. The potency of Urdamycin B compared to standard chemotherapeutic agents like adriamycin underscores its potential significance in cancer treatment research.
Mechanism of Action
The biological effects of Urdamycin B are attributed to specific cellular mechanisms. For its antibacterial activity, Urdamycin B primarily functions through inhibition of bacterial and fungal growth by targeting specific enzymes and pathways involved in cell wall synthesis and DNA replication.
The mechanism of action for the antibacterial effects typically involves:
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Interference with bacterial DNA synthesis, leading to cell death
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Potential inhibition of topoisomerases
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Disruption of cell wall integrity
For its anticancer properties, Urdamycin B likely exerts cytotoxic effects through:
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DNA intercalation
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Inhibition of topoisomerases in rapidly dividing cancer cells
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Interference with cellular processes essential for cancer cell survival and proliferation
Further research is needed to fully elucidate the specific molecular targets and pathways affected by Urdamycin B in both bacterial and cancer cells. Understanding these mechanisms will facilitate the development of more targeted therapeutic applications.
Comparison with Related Compounds
Urdamycin B belongs to a family of related compounds that includes other urdamycin derivatives. These compounds share structural similarities but exhibit varying biological activities and properties.
Some of the related compounds include:
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Urdamycin A
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Urdamycin C
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Urdamycin D
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Urdamycin E
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Urdamycin F
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Urdamycin X
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Urdamycin N1-N9
What distinguishes Urdamycin B from its congeners is its specific glycosylation pattern and the presence of distinct sugar moieties, which contribute to its enhanced biological activities. Recent studies have identified that compounds with longer saccharide chains at the C-3' position tend to exhibit enhanced cytotoxic and antibacterial activities .
A small-culture test in Bennett's modified broth has shown that Urdamycin A and Urdamycin B are major metabolites produced by certain Streptomyces strains . This suggests that these compounds play significant roles in the natural ecology of these microorganisms.
Recent Research Findings
Recent investigations into Urdamycin B have expanded our understanding of this compound and its potential applications. A 2022 study published in the International Journal of Molecular Sciences identified new angucycline glycosides from a marine-derived bacterium Streptomyces ardesiacus, including compounds related to Urdamycin B .
This research revealed that:
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Urdamycin B serves as a structural basis for developing new derivatives with enhanced activities
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The cytotoxic and antibacterial properties of these compounds correlate with their structural features
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New derivatives of Urdamycin B may possess improved pharmacological profiles
Another significant finding was the discovery of a new derivative called Urdamycin X, which was produced by a mutant strain of Streptomyces fradiae . This demonstrates the potential for genetic engineering to create novel Urdamycin derivatives with altered biological properties.
These recent advances highlight the ongoing interest in Urdamycin B and related compounds as potential leads for drug development. The ability to manipulate the biosynthetic pathways of producing organisms opens new avenues for creating derivatives with enhanced therapeutic properties.
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